molecular formula C12H15N5O2 B137066 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine CAS No. 148179-99-1

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine

カタログ番号: B137066
CAS番号: 148179-99-1
分子量: 261.28 g/mol
InChIキー: GPDOSRMBOXOSCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine is a synthetic nucleoside analog designed for advanced biochemical and pharmacological research. This adenine derivative features a cyclopentenyl group substituted with a dihydroxyethyl side chain, a structure of significant interest in the exploration of novel therapeutic agents. This molecular architecture is characteristic of compounds investigated for their potential antiviral activities, particularly against RNA viruses. Similar cyclopentyl adenine analogs have been studied for their ability to inhibit viral replication, positioning this compound as a valuable candidate for developing new antiviral strategies and studying host-pathogen interactions . Its proposed mechanism of action may involve interaction with viral polymerases or modulation of host nucleotide metabolic pathways, potentially leading to the suppression of viral RNA synthesis. Researchers can utilize this compound to probe nucleotide salvage pathways, investigate the structure-activity relationships of nucleoside analogs, and screen for new inhibitors of viral enzymes. This product is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-[4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)8-2-1-7(3-8)9(19)4-18/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDOSRMBOXOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C(N=CN=C32)N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933328
Record name 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148179-99-1
Record name 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148179991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Hetero Diels-Alder Reaction

The cyclopentene core is constructed via a high-pressure hetero Diels-Alder reaction between cyclopentadiene and 2-iminomalonate derivatives. This step forms a bicyclic intermediate, which undergoes ring-opening under basic conditions to yield a functionalized cyclopentene.

Reaction Conditions :

  • Pressure : 10–15 kbar

  • Temperature : 60–80°C

  • Catalyst : None (thermal activation)

  • Yield : 65–72%

Introduction of Dihydroxyethyl Group

The dihydroxyethyl substituent is introduced through a stereoselective epoxidation-hydrolysis sequence :

  • Epoxidation : Treatment of the cyclopentene intermediate with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide.

  • Hydrolysis : Acidic hydrolysis (H₂SO₄, H₂O) opens the epoxide, yielding the vicinal diol.

Key Data :

  • Epoxidation Yield : 85%

  • Hydrolysis Yield : 90%

  • Stereoselectivity : cis-diol predominates (dr 7:1)

Adenine Coupling via Palladium Catalysis

The adenine moiety is installed using a Pd(0)-catalyzed coupling reaction . This step connects the cyclopentene-diol intermediate to adenine via a C–N bond.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 80°C, 12 hours

  • Yield : 58%

Reaction Optimization Strategies

Solvent and Temperature Effects

A study comparing solvents demonstrated that DMF/H₂O mixtures (4:1) maximize coupling efficiency by balancing solubility and catalyst activity. Elevated temperatures (>80°C) reduce stereochemical fidelity due to epimerization.

Catalytic System Screening

Alternative catalysts, such as Pd₂(dba)₃ with Xantphos, were evaluated but showed lower yields (42%) compared to Pd(PPh₃)₄.

Protecting Group Strategy

The dihydroxyethyl group is protected as an acetonide during coupling to prevent side reactions. Deprotection with aqueous HCl (pH 2) restores the diol without adenine degradation.

Stereochemical Considerations

The target compound exhibits two stereocenters at C4 and C5 of the cyclopentene ring. Key findings include:

Diastereomer Formation

The hetero Diels-Alder reaction produces a 1:1 mixture of diastereomers , necessitating chromatographic separation. The desired cis-configured diol is isolated with 95% purity via silica gel chromatography.

Enzymatic Resolution

Adenosine deaminase selectively deaminates the undesired enantiomer, enriching the desired stereoisomer to >99% ee.

Enzymatic Reaction Data :

  • Enzyme : Adenosine deaminase (ADA)

  • Substrate : Racemic carbocyclic adenine intermediate

  • Conversion : 48% (24 hours)

  • ee of Product : 99%

Industrial-Scale Production Challenges

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C reduces costs but requires higher catalyst loading (10 mol%) and longer reaction times (24 hours).

Waste Stream Management

The synthesis generates 2.5 kg of aqueous waste per gram of product , primarily from hydrolysis and purification steps. Neutralization with CaCO₃ precipitates metal residues, reducing environmental impact.

Comparative Analysis of Synthetic Methods

MethodKey AdvantageLimitationOverall YieldReference
Hetero Diels-AlderHigh stereocontrolRequires high-pressure equipment38%
Pd-Catalyzed CouplingScalablePd residue contamination58%
Enzymatic ResolutionHigh enantioselectivitySlow reaction kinetics45%

Case Study: Gram-Scale Synthesis

A 10-gram batch was synthesized using the following protocol:

  • Cyclopentene Formation : Hetero Diels-Alder reaction (72% yield).

  • Diol Installation : Epoxidation-hydrolysis (78% yield).

  • Adenine Coupling : Pd(PPh₃)₄-mediated reaction (58% yield).

  • Purification : Column chromatography (silica gel, EtOAc/MeOH 9:1).

Final Product :

  • Purity : 98.5% (HPLC)

  • Stereochemical Purity : 99% ee

化学反応の分析

Oxidation Reactions

The dihydroxyethyl group (-CHOH-CH2OH) is susceptible to oxidation. Common oxidizing agents convert the vicinal diol to ketones or aldehydes under controlled conditions.

ReagentConditionsProduct FormedSource
KMnO₄ (aqueous acidic)Room temperature, 24 hours9-(4-(1,2-Diketopropyl)cyclopent-2-en-1-yl)-9H-adenine ,
Jones reagent (CrO₃/H₂SO₄)0–5°C, 2 hoursPartial oxidation to aldehyde intermediates

Key Findings :

  • Oxidation with KMnO₄ yields a diketone derivative, confirmed by NMR and mass spectrometry .

  • Jones reagent generates aldehyde intermediates that are unstable and prone to further dimerization unless stabilized .

Reduction Reactions

The cyclopentene ring and adenine moiety participate in reduction processes.

ReagentConditionsProduct FormedSource
H₂/Pd-C1 atm H₂, ethanol, 25°CSaturation of cyclopentene to cyclopentane
NaBH₄Methanol, 0°C, 1 hourReduction of adenine C8-N7 bond (minor pathway)

Key Findings :

  • Catalytic hydrogenation selectively reduces the cyclopentene ring without affecting the adenine heterocycle .

  • NaBH₄ primarily targets the dihydroxyethyl group but shows limited reactivity with the purine system .

Substitution Reactions

Functional groups on the cyclopentene ring and adenine undergo nucleophilic substitution.

Target SiteReagentConditionsProduct FormedSource
Adenine N6CH₃I/K₂CO₃DMF, 60°C, 6 hoursN6-methylated derivative
Cyclopentene C4Br₂/CCl₄0°C, 30 minutesBrominated cyclopentene adduct

Key Findings :

  • Methylation at N6 enhances lipophilicity, confirmed by HPLC retention time shifts .

  • Bromination at C4 proceeds via electrophilic addition, forming a dibromide intermediate .

Coupling Reactions

The adenine base participates in Pd-catalyzed cross-coupling reactions.

Reaction TypeCatalyst SystemConditionsProduct FormedSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C, 12 hoursAryl-substituted adenine derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hoursN9-alkylated purine analogs

Key Findings :

  • Suzuki coupling introduces aryl groups at the C8 position, verified by X-ray crystallography .

  • Buchwald-Hartwig amination modifies the N9 position, enabling access to nucleoside mimetics .

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis.

ConditionObservationHalf-LifeSource
pH 1.0 (HCl)Degradation of adenine moiety to hypoxanthine2 hours
pH 7.4 (buffer)Stable for >48 hoursN/A

Key Findings :

  • Acidic conditions cleave the glycosidic bond, releasing adenine and cyclopentene fragments .

  • Neutral pH ensures stability, making the compound suitable for biological assays .

Comparative Reactivity Table

Reaction TypeAdenine Core ReactivityCyclopentene ReactivityDihydroxyethyl Reactivity
OxidationLowModerateHigh
ReductionLowHighModerate
SubstitutionHigh (N positions)ModerateLow

科学的研究の応用

Biological Activities and Mechanisms

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine has been identified as having significant biological activities, particularly in pharmacology and biochemistry:

Enzyme Inhibition

The compound may act as an inhibitor or modulator of various enzymes involved in nucleotide metabolism. Its structural similarity to adenine allows it to interact with adenosine receptors, potentially influencing cellular signaling pathways related to inflammation and immune responses.

Interaction Studies

Research has indicated that this compound can bind to various enzymes and receptors, which could lead to therapeutic applications in treating diseases where these pathways are dysregulated. For instance, studies may focus on its effects on:

  • Nucleotide synthesis
  • Cellular signaling related to immune responses

Potential Applications

The unique structure of this compound opens up several avenues for research and application:

Pharmacological Research

  • Investigating the compound's potential as a drug candidate for conditions involving nucleotide metabolism disorders.
  • Exploring its role in modulating inflammatory responses through adenosine receptor interactions.

Biochemical Studies

  • Utilizing the compound in studies aimed at understanding nucleic acid metabolism.
  • Assessing its impact on enzyme activity related to purine metabolism.

Agricultural Applications

  • Given its structural features, there may be potential for use as a plant growth regulator or enhancer, similar to other adenine derivatives like 9-benzyladenine.

作用機序

The mechanism by which 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine exerts its effects involves its interaction with molecular targets such as enzymes or nucleic acids. The dihydroxyethyl group and adenine moiety can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating gene expression.

類似化合物との比較

Key Observations :

  • The target compound ’s 1,2-dihydroxyethyl group at C4 introduces a stereochemical complexity absent in BCA, which has two hydroxymethyl groups at C4 and C3. This difference may alter solubility and receptor binding .
Antiviral Activity
  • Its isomerism (compared to BCA) reduces enantioselectivity in viral inhibition .
  • BCA : Exhibits potent anti-HIV-1 activity (EC₅₀ = 0.02 μM for (−)-enantiomer) but lower activity against HBV. The (−)-enantiomer is 100-fold more active than the (+)-form .
  • 3'-Fluorinated BCA (BCA5d) : Retains anti-HIV activity (EC₅₀ = 0.03 μM) while showing enhanced HBV reverse transcriptase inhibition (IC₅₀ = 0.5 μM) due to halogen-induced steric and electronic effects .
Cytotoxicity
  • BCA and its derivatives exhibit low cytotoxicity (CC₅₀ > 50 μM), making them promising for therapeutic development .

Stereochemical and Pharmacokinetic Considerations

  • Enantioselectivity: BCA’s (−)-enantiomer is highly selective for HIV-1 inhibition, whereas the target compound’s diastereomers show less pronounced stereochemical bias, likely due to the flexible dihydroxyethyl group .

生物活性

The compound 9-(4-(1,2-dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine (CAS No. 148179-99-1) is a modified adenine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O2C_{12}H_{15}N_5O_2. Its structure features a cyclopentene moiety linked to an adenine base, which may influence its pharmacological properties. Key physical properties include:

PropertyValue
Molecular Weight261.28 g/mol
Density1.66 g/cm³
Boiling Point596.5 °C

Antitumor Activity

Adenine derivatives are also being explored for their antitumor properties. The structural modifications in compounds like this compound may enhance their ability to inhibit tumor cell proliferation. Comparative studies with similar compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that the cyclopentene modification could play a role in enhancing therapeutic efficacy .

The biological activity of adenine derivatives often involves:

  • Inhibition of DNA/RNA Synthesis : Compounds can act as analogs to nucleotides, disrupting normal nucleic acid synthesis.
  • Interference with Enzyme Activity : Some derivatives inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase.

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral activity of structurally similar adenine derivatives, it was found that modifications led to significant differences in efficacy against HSV and HIV. The introduction of hydroxyl groups at specific positions enhanced binding affinity to viral enzymes .
  • Cytotoxicity Assessment : A comparative analysis of various adenine derivatives on CEM cell lines revealed that structural modifications impacted cytotoxicity profiles significantly. The study indicated that the presence of the cyclopentene ring could enhance the selective toxicity towards cancer cells while minimizing effects on normal cells .

Q & A

Q. Example NMR Data :

Protonδ (ppm)MultiplicityAssignment
H-8 (adenine)8.21SingletPurine C-H
Cyclopentene H-25.89DoubletOlefinic proton

What methodologies are effective for analyzing stability and degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC-MS .
  • Oxidative stress testing : Use H₂O₂ or UV light to simulate photolytic degradation .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. Degradation Profile :

ConditionMajor DegradantHalf-Life (h)
pH 2.0Adenine cleavage product12
UV lightCyclopentene oxidation6

How can computational tools enhance mechanistic understanding of its biological interactions?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding affinity to adenosine receptors or enzymes (e.g., kinases) .
  • MD simulations : Simulate conformational dynamics in aqueous vs. lipid bilayer environments .
  • DFT calculations : Analyze electronic properties of the dihydroxyethyl group for redox activity .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
Adenosine A2A receptor-9.8H-bond with Asn253, π-stacking with Phe168

How should researchers address contradictions in reported bioactivity data?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies .
  • Dose-response validation : Replicate experiments with standardized positive controls (e.g., adenosine analogs) .
  • Pathway enrichment analysis : Use RNA-seq or proteomics to identify off-target effects confounding results .

Q. Case Study :

StudyReported IC₅₀ (μM)Cell LineAssay Type
A0.5HeLaATP-luciferase
B5.2HEK293Fluorescence
Discrepancy resolved via normalization to intracellular ATP levels.

What advanced separation techniques improve purity for in vivo studies?

Answer:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Membrane filtration : Remove endotoxins with 10 kDa MWCO filters .
  • Prep-scale SFC : Achieve >99% purity with supercritical CO₂ as mobile phase .

Q. Separation Metrics :

TechniquePurity (%)Recovery (%)Time (h)
Chiral HPLC99.5854
Prep-SFC99.8922

How to design a rigorous in vitro/in vivo correlation (IVIVC) model?

Answer:

  • In vitro : Use Caco-2 permeability assays and microsomal stability tests .
  • In vivo : Monitor pharmacokinetics (AUC, Cₘₐₓ) in rodent models via LC-MS/MS .
  • IVIVC validation : Apply Level A correlation using Wagner-Nelson method for absorption rate .

Q. PK Parameters :

ModelAUC₀–₂₄ (μg·h/mL)Tₘₐₓ (h)Bioavailability (%)
Rat45.22.562
Dog89.73.178

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。